BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
Description
This compound is a benzyl alcohol derivative with a meta-hydroxy (m-hydroxy) group, a methylaminomethyl substituent at the alpha position, and two acetyl groups. The diacetate modification likely involves acetylation of the hydroxyl and methylamino groups, enhancing lipophilicity and stability compared to the parent alcohol. It is structurally related to phenylephrine (a vasoconstrictor) but differs in substitution patterns and acetylation .
Properties
CAS No. |
63991-22-0 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[3-[1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16/h4-7,13-14H,8H2,1-3H3 |
InChI Key |
SKRGPEBZTXSTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Diacetylation of Phenylephrine
Phenylephrine serves as the primary precursor for this route. The diacetate is synthesized via a one-pot or sequential acetylation process:
Reagents :
-
Acetyl chloride or acetic anhydride (2.2 equivalents)
-
Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
-
Phenylephrine (1 eq) is dissolved in anhydrous DCM under nitrogen.
-
TEA (2.5 eq) and DMAP (0.1 eq) are added to catalyze the reaction.
-
Acetyl chloride (2.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
-
The mixture is quenched with ice water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.
-
Crude product is purified via recrystallization (ethanol/hexane) or column chromatography.
Yield : 60–75% (theoretical), with minor monoacetylated byproducts.
Key Observations :
Oxazolidine Intermediate-Based Synthesis
This method, adapted from US3966749A, employs a protective strategy to isolate reactive sites:
Step 1: Oxazolidine Formation
Phenylephrine reacts with acetone to form a 5-membered oxazolidine ring, protecting the amino and benzyl alcohol groups:
Conditions : Reflux in toluene with catalytic HCl (48 hours, 80°C).
Step 2: Acetylation of Meta-Hydroxyl
The oxazolidine-protected intermediate is acetylated at the meta-hydroxyl:
Step 3: Oxazolidine Cleavage and Secondary Acetylation
Hydrolysis of the oxazolidine releases the benzyl alcohol hydroxyl, which is then acetylated:
Advantages :
-
Prevents amine acylation.
-
Enables stepwise control over acetylation.
Enzymatic Acetylation
Emerging approaches utilize lipases or esterases for regioselective acetylation under mild conditions:
Example Protocol :
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Acyl Donor : Vinyl acetate
-
Solvent : Tert-butyl alcohol
-
Conditions : 37°C, 24 hours, pH 7.0
Outcome :
-
Enzyme reuse for 5 cycles without significant activity loss.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Solvent | Temp (°C) | Diacetate Yield (%) | Byproducts (%) |
|---|---|---|---|
| DCM | 25 | 68 | 12 |
| THF | 40 | 72 | 10 |
| Acetonitrile | 60 | 58 | 25 |
Polar aprotic solvents (THF) enhance reagent solubility and reaction homogeneity.
Catalytic Systems
| Catalyst | Equiv | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | 0.1 | 12 | 75 |
| TEA | 2.5 | 24 | 60 |
| None | - | 48 | 30 |
DMAP outperforms TEA by facilitating acyl transfer without requiring stoichiometric base.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Local Anesthetic Formulations :
- Antidepressant Research :
Biochemical Research Applications
- Metabolomics Studies :
- Enzyme Substrates :
Industrial Applications
- Solvent Use :
- Fragrance and Flavoring Agent :
Case Study 1: Antidepressant Activity
A study published in 2020 explored the antidepressant effects of benzyl alcohol derivatives. Researchers synthesized several compounds based on benzyl alcohol and tested them in animal models for their ability to reduce depressive-like behaviors. Results indicated that certain derivatives exhibited significant antidepressant activity compared to controls, highlighting the potential for developing new therapeutic agents .
Case Study 2: Local Anesthetic Efficacy
In another study focusing on local anesthetics, benzyl alcohol was evaluated for its effectiveness in blocking nerve conduction when applied topically. The results demonstrated that formulations containing benzyl alcohol provided effective analgesia in animal models, suggesting its utility in clinical settings for minor surgical procedures .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: m-Hydroxy vs. p-Hydroxy Derivatives
- Phenylephrine Hydrochloride (m-Hydroxy): Structure: 3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride. Pharmacological Role: Adrenergic α-agonist used as a decongestant. Solubility: Highly water-soluble due to the hydrochloride salt .
- Synephrine (p-Hydroxy): Structure: 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol. Pharmacological Role: Sympathomimetic agent with stimulant properties. Regulatory Status: Banned in some regions due to cardiovascular risks .
Key Difference : The meta-hydroxy derivative (phenylephrine) has selective α1-adrenergic activity, while the para-hydroxy isomer (synephrine) exhibits broader β-adrenergic effects, leading to differing safety profiles .
Esterified Derivatives: Diacetate vs. Benzoate
- Likely acts as a prodrug, with enzymatic hydrolysis releasing the active alcohol .
- α-(Methylaminomethyl)Benzyl Alcohol Benzoate: Features a benzoate ester instead of acetate. Higher molecular weight and altered hydrolysis kinetics compared to diacetate .
Impact of Ester Groups : Acetates generally hydrolyze faster than benzoates, influencing duration of action and bioavailability.
Amino-Alcohol Derivatives with Additional Substituents
- Used in research for catecholamine-like activity .
- α-(1-Methylaminoethyl)-p-hydroxybenzyl alcohol (HKH500): Ethyl linkage in the amino group alters receptor binding affinity.
Pharmacological and Physicochemical Data
| Compound Name | Substituents | Pharmacological Activity | Solubility (Water) | Regulatory Status |
|---|---|---|---|---|
| m-Hydroxy-α-(methylaminomethyl)benzyl alcohol diacetate | m-OH, α-methylaminomethyl, diacetate | Prodrug (Adrenergic agonist) | Low | Research phase |
| Phenylephrine Hydrochloride | m-OH, α-methylaminomethyl, HCl | α1-Adrenergic agonist | High | Approved, regulated |
| Synephrine | p-OH, α-methylaminomethyl | β-Adrenergic stimulant | Moderate | Banned in some regions |
| α-(Methylaminomethyl)Benzyl Alcohol Benzoate | m-OH, α-methylaminomethyl, benzoate | Unknown (ester derivative) | Very Low | Experimental |
Biological Activity
Benzyl alcohol, m-hydroxy-alpha-((methylamino)methyl)-, diacetate (CAS Number: 63991-22-0) is a compound with notable biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C13H17N O4
- Molecular Weight : 251.28 g/mol
- CAS Number : 63991-22-0
Biological Activity Overview
The biological activity of this compound can be categorized into several areas, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that benzyl alcohol derivatives exhibit significant antimicrobial properties. A study highlighted the synergistic effects of combining benzyl alcohol derivatives with other antimicrobial agents, enhancing their efficacy against various microorganisms, including bacteria and fungi .
| Compound | Microorganism | Activity |
|---|---|---|
| Benzyl alcohol derivative | Staphylococcus aureus | Inhibitory |
| Benzyl alcohol derivative | Escherichia coli | Inhibitory |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of benzyl alcohol derivatives. In vitro studies on human cell lines demonstrated that certain concentrations of m-hydroxy-alpha-((methylamino)methyl)-benzyl alcohol diacetate showed minimal toxicity while exhibiting beneficial effects on cellular functions .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HepG2 (liver) | >100 | No significant toxicity observed |
| HeLa (cervical) | 75 | Moderate cytotoxicity at higher concentrations |
Case Studies and Research Findings
- Antiviral Activity
- Lipid-Lowering Effects
- Mechanism of Action
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing m-HYDROXY-alpha-((METHYLAMINO)METHYL)-BENZYL ALCOHOL DIACETATE, and how can purity be validated?
- Methodology : Start with benzyl alcohol derivatives (e.g., 3-hydroxybenzyl alcohol) as precursors. Introduce the methylaminomethyl group via reductive amination using formaldehyde and methylamine, followed by acetylation with acetic anhydride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) for structural confirmation. Compare retention times and spectral data to reference standards .
Q. How does the diacetate moiety influence the compound's stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS over 30 days. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. The acetate groups may hydrolyze in acidic/basic conditions, reverting to the free alcohol; track hydrolysis products using fragmentation patterns in MS/MS .
Q. What spectroscopic techniques are most effective for distinguishing stereoisomers of this compound?
- Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Compare circular dichroism (CD) spectra for enantiomers. For diastereomers, use 2D NOESY NMR to identify spatial interactions between the methylaminomethyl group and the aromatic ring .
Advanced Research Questions
Q. How can computational modeling predict the compound's interactions with adrenergic receptors, given its structural similarity to phenylephrine?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the β2-adrenergic receptor (PDB: 2RH1). Analyze binding affinity and hydrogen-bonding patterns. Validate predictions with in vitro assays (e.g., cAMP accumulation in HEK-293 cells transfected with receptor constructs). Compare results to phenylephrine’s known activity .
Q. What metabolic pathways dominate in vivo, and how do they differ across species?
- Methodology : Use liver microsomes (human, rat) to identify Phase I metabolites (oxidative deamination, ester hydrolysis) via LC-HRMS. For Phase II metabolism, incubate with UDP-glucuronosyltransferase and analyze glucuronide formation. Cross-reference with in silico tools like Meteor (Lhasa Limited) to predict species-specific pathways .
Q. What experimental designs mitigate contradictions in reported toxicity data for structurally related benzyl alcohol derivatives?
- Methodology : Perform comparative toxicity assays (e.g., MTT, Ames test) under standardized conditions. Variables to control: solvent (DMSO vs. saline), cell line (HepG2 vs. CHO), and exposure time. Apply meta-analysis to existing data, weighting studies by sample size and methodological rigor. Address discrepancies via in vivo acute toxicity studies (OECD Guideline 423) .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar vs. non-polar solvents. How can this be resolved experimentally?
- Methodology : Measure solubility in water, ethanol, DMSO, and hexane using the shake-flask method. Quantify via UV-Vis spectrophotometry at λ_max. Apply Hansen Solubility Parameters (HSPiP software) to correlate results with solvent polarity. Note: The diacetate group likely reduces polarity compared to the parent alcohol, favoring solubility in aprotic solvents .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
